N-(4-chloro-2-fluorophenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide
Description
The compound N-(4-chloro-2-fluorophenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide features a multi-component structure:
- Arylacetamide core: The 4-chloro-2-fluorophenyl group is linked to an acetamide moiety.
- Sulfanyl bridge: Connects the acetamide to a pyrazine ring.
- Piperazine substituent: The pyrazine ring is substituted at position 3 with a piperazine group bearing a 2-methoxyphenyl substituent.
While direct pharmacological data for this compound are unavailable, structural analogs suggest anticonvulsant, anti-inflammatory, or enzyme-inhibitory activities .
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClFN5O2S/c1-32-20-5-3-2-4-19(20)29-10-12-30(13-11-29)22-23(27-9-8-26-22)33-15-21(31)28-18-7-6-16(24)14-17(18)25/h2-9,14H,10-13,15H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJFJWRXGAVANB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=C(C=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClFN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-fluorophenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the 4-chloro-2-fluoroaniline and 2-methoxyphenylpiperazine, followed by their coupling with pyrazine derivatives under specific conditions. Common reagents used in these reactions include coupling agents like EDCI or DCC, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-fluorophenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of nitro groups (if present) to amines.
Substitution: Halogen substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 503.9 g/mol. Its structure includes a chloro-fluoro-substituted phenyl group, a piperazine moiety, and a pyrazine ring, which contribute to its biological activity.
Pharmacological Applications
- Antitumor Activity
- Antimicrobial Properties
-
Antitubercular Activity
- Recent studies have focused on developing anti-tubercular agents inspired by the structure of this compound. It has been suggested that modifications to the piperazine ring can enhance efficacy against Mycobacterium tuberculosis, with some derivatives showing IC50 values in the low micromolar range .
- Neuropharmacological Effects
Antitumor Activity Assessment
A recent study synthesized a series of compounds based on the structure of N-(4-chloro-2-fluorophenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide and evaluated their cytotoxicity against various cancer cell lines. The results indicated that several derivatives exhibited significant activity with IC50 values as low as 5 μM against breast cancer cells, suggesting a promising avenue for further development in oncology .
Antimicrobial Testing
Another research effort involved testing the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) below 10 μg/mL, highlighting their potential as new antimicrobial agents .
Anti-Tubercular Activity Evaluation
In a study aimed at finding new anti-tubercular agents, derivatives of this compound were tested against Mycobacterium tuberculosis. Compounds showed promising results with IC90 values ranging from 3.73 to 40.32 μM, indicating their potential effectiveness in tuberculosis treatment .
Mechanism of Action
The mechanism of action of N-(4-chloro-2-fluorophenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular pathways involved could include inhibition of specific enzymes, blocking of receptor sites, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Structural Analogues
Piperazine-Containing Acetamides
- BB05849 ():
- Structure: N-(3-chloro-4-methoxyphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide.
- Key Differences:
- Phenyl group: 3-chloro-4-methoxy vs. 4-chloro-2-fluoro in the target compound.
Piperazine substituent: 4-methoxyphenyl vs. 2-methoxyphenyl.
-
- Examples:
- 14 : 2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
- 15 : 2-[4-(2-Chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
- Key Differences:
- Lack a pyrazine-sulfanyl bridge.
- Piperazine substituents vary (e.g., phenyl, chlorophenyl).
Sulfanyl-Bridged Heterocycles
- N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Structure: Replaces pyrazine-piperazine with a triazole-pyrazine system.
Pharmacological and Physical Properties
Table 1: Comparative Data for Selected Analogs
*Calculated based on formula.
Key Observations:
- Halogen substitution: The 4-chloro-2-fluoro group in the target compound may enhance metabolic stability compared to non-halogenated analogs .
- Piperazine aryl groups : 2-Methoxyphenyl (target) vs. 4-methoxyphenyl (BB05849) could influence receptor affinity due to differing electronic environments .
- Heterocyclic cores : Pyrazine-sulfanyl systems (target) vs. thiazole () or triazole () may modulate solubility and target selectivity.
Biological Activity
N-(4-chloro-2-fluorophenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
Key Structural Features:
- Chloro and Fluoro Substituents: These halogen atoms can influence the compound's lipophilicity and biological interactions.
- Piperazine Ring: Known for its presence in many pharmacologically active compounds, it contributes to receptor binding.
- Pyrazine Moiety: Often associated with antimicrobial and anti-tumor activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding: The piperazine moiety allows for interaction with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic systems.
- Inhibition of Enzymatic Activity: Similar compounds have shown inhibition of enzymes such as monoamine oxidase (MAO), which can affect neurotransmitter levels in the brain.
Biological Activity Data
Research has demonstrated various biological activities associated with similar compounds. Below is a summary table of relevant findings:
| Activity Type | Compound | IC50 (µM) | Reference |
|---|---|---|---|
| Antitumor | 4-(2-fluorophenyl)piperazine derivatives | 0.5 - 10 | |
| Antimicrobial | Pyrazinamide analogs | 1.35 - 2.18 | |
| MAO Inhibition | Piperazine derivatives | 5 - 15 |
Case Studies and Research Findings
Case Study 1: Antitumor Activity
A study evaluated a series of piperazine derivatives for their antitumor properties against various cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited significant cytotoxicity, with IC50 values ranging from 0.5 to 10 µM against breast cancer cell lines.
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of monoamine oxidase (MAO) by piperazine-containing compounds. The findings suggested that the presence of halogen substituents enhanced the inhibitory effects on MAO A and B, leading to increased levels of serotonin and dopamine in neuronal cultures, which could have implications for treating depression and anxiety disorders.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that:
- Halogen Substitution: The introduction of chlorine and fluorine atoms significantly enhances binding affinity to target receptors.
- Piperazine Modifications: Variations in the piperazine ring structure can lead to altered pharmacokinetics and dynamics, impacting efficacy and safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
